N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide
Description
N-[(3,4-Dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a structurally complex molecule featuring:
- Indole core: A bicyclic aromatic system with a carboxamide group at the 2-position.
- 3-Methylbenzamido substituent: A benzamide group with a methyl substituent at the 3-position, attached to the indole’s 3-position.
- 3,4-Dimethoxyphenylmethyl group: A para-methoxy-substituted benzyl moiety linked to the indole’s carboxamide nitrogen.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-6-8-18(13-16)25(30)29-23-19-9-4-5-10-20(19)28-24(23)26(31)27-15-17-11-12-21(32-2)22(14-17)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCFPCRZHKJRSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Methylbenzamido Group: The methylbenzamido group can be attached through an amide coupling reaction, where the indole derivative reacts with 3-methylbenzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Properties : Several studies have demonstrated that derivatives of indole compounds exhibit significant anticancer activity. For instance, the indole scaffold is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide shows promising results against specific cancer types due to its structural features that enhance binding to biological targets .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Compounds with similar indole and benzamide moieties have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Anti-inflammatory Effects : The anti-inflammatory potential of this compound is significant, as many indole derivatives are known to modulate inflammatory pathways. This property could be beneficial in treating conditions like arthritis or inflammatory bowel disease .
Anticancer Activity Evaluation
A study evaluated the anticancer activity of a series of indole derivatives, including N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide. The compound was tested against various cancer cell lines (e.g., MCF7 breast cancer cells and HEPG2 liver cancer cells) using MTT assays to assess cell viability. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Screening
In another investigation, the compound was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Key Differences :
- Lacks the indole core and 3-methylbenzamido group present in the target compound.
- Simpler structure with fewer aromatic interactions.
- Significance : Demonstrates the synthetic feasibility of methoxy-substituted benzamides, a motif shared with the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : 3-Methylbenzamide with a hydroxy-tert-butyl group.
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
- Key Differences: No indole or methoxyaryl components. Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization, a feature absent in the target compound.
- Significance : Highlights the versatility of 3-methylbenzamido derivatives in coordination chemistry.
7-Fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide
- Structure : Indole-2-carboxamide with fluoro and furylmethyl substituents.
- Key Differences :
- Fluorine substituent vs. methoxy groups in the target compound.
- Includes a furan ring, altering electronic properties compared to the target’s benzyl group.
N-(3-Hydroxyphenyl)-1H-indole-2-carboxamide
- Structure : Indole-2-carboxamide with a 3-hydroxyphenyl group.
- Key Differences :
- Hydroxyl group vs. methoxy groups in the target compound, affecting hydrogen-bonding capacity.
- Lacks the 3-methylbenzamido substituent.
- Significance : Demonstrates the role of indole carboxamides in modulating solubility and receptor interactions.
Structural and Functional Analysis
Research Implications and Gaps
- Synthetic Challenges : The target compound’s complexity (multiple substituents, indole core) may require multi-step synthesis, akin to methods used for similar indole carboxamides .
- Biological Potential: Indole derivatives often target enzymes like IDO1 , while methoxyaryl groups enhance blood-brain barrier penetration. The target compound could combine these traits.
- Data Limitations : Direct experimental data (e.g., NMR, bioactivity) for the target compound are absent in the provided evidence, necessitating further study.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C22H25N3O3
- Molecular Weight : 365.45 g/mol
- IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide
Structural Features
| Feature | Description |
|---|---|
| Indole Core | A bicyclic structure known for diverse biological activities. |
| Dimethoxyphenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Benzamide Moiety | Often associated with anti-cancer and anti-inflammatory properties. |
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating notable inhibitory effects.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- It may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways.
-
Case Studies :
- In a study conducted by Zhang et al., the compound exhibited an IC50 value of 1.18 µM against HEPG2 (liver cancer) cells, outperforming standard chemotherapeutics like staurosporine (IC50 = 4.18 µM) .
- Another study indicated that the compound showed significant growth inhibition (over 90%) in several breast cancer cell lines, including MDA-MB-468 and T-47D .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In Vitro Studies :
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Mechanism :
- Potential inhibition of neuroinflammatory pathways.
- May protect neuronal cells from oxidative stress-induced damage.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
